molecular formula C10H15N3O B2683186 2-Methyl-6-(piperidin-3-yloxy)pyrazine CAS No. 2168404-55-3

2-Methyl-6-(piperidin-3-yloxy)pyrazine

Cat. No. B2683186
CAS RN: 2168404-55-3
M. Wt: 193.25
InChI Key: MIBIMSHQCRNZAJ-UHFFFAOYSA-N
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Description

“2-Methyl-6-(piperidin-3-yloxy)pyrazine” is a chemical compound with the molecular formula C10H15N3O . It has a molecular weight of 193.25 . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15N3O/c1-8-10(13-6-5-12-8)14-9-3-2-4-11-7-9/h5-6,9,11H,2-4,7H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is an oil . It has a molecular weight of 193.25 .

Scientific Research Applications

Synthesis and Characterization

Research on compounds similar to "2-Methyl-6-(piperidin-3-yloxy)pyrazine" often focuses on the synthesis and characterization of novel derivatives for various applications. For example, Alizadeh and Ghanbaripour (2014) reported an efficient synthesis of pyrazole and chromenone derivatives via a one-pot, three-component reaction, highlighting the ease of handling and good yields of such processes (Alizadeh & Ghanbaripour, 2014). This kind of research demonstrates the interest in developing new methods for synthesizing heterocyclic compounds, which are crucial in medicinal chemistry and material science.

Biological and Chemical Properties

Several studies have explored the biological and chemical properties of compounds related to "this compound". For instance, the study by Miyake et al. (2000) on the synthesis of dragmacidin B and related compounds indicates the potential of these molecules in biological applications, including their role as natural product synthesis and potential pharmaceuticals (Miyake, Yakushijin, & Horne, 2000). Such research underscores the importance of heterocyclic amines in drug discovery and development.

properties

IUPAC Name

2-methyl-6-piperidin-3-yloxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-5-12-7-10(13-8)14-9-3-2-4-11-6-9/h5,7,9,11H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBIMSHQCRNZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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